![molecular formula C19H32O2 B1382122 (3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 79037-33-5](/img/structure/B1382122.png)

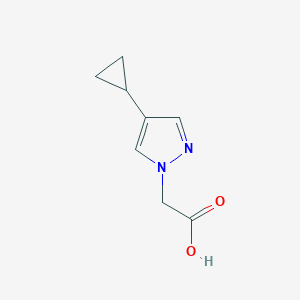

(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

概要

説明

The compound “(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol” is a complex organic molecule. Based on its name, it likely contains a cyclopenta[a]phenanthrene core, which is a common structure in many steroids .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to predict what reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory techniques .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “5ALPHA-ANDROSTAN-3ALPHA,17BETA-DIOL-16,16,17-D3”, focusing on unique applications:

Cancer Research

This compound, also known as dihydroandrosterone, has been shown to inhibit the cell growth of seven cancer cell lines while exhibiting weak toxicity on normal cell lines. This suggests its potential use in targeted cancer therapies .

Neurosteroid Research

As a major metabolite of testosterone, this compound has implications in neurosteroid research. It has been implicated as a regulator of gonadotropin secretion and may influence neurophysiological functions .

Endocrinology

In endocrinology, this compound is used in assays such as the 5 alpha-Androstane-3 alpha 17 beta-diol Glucuronide 3 alpha-Diol G ELISA, which measures its concentration for various research purposes .

Inflammatory Response

Research has indicated that this androgen derivative inhibits tumor necrosis factor-alpha and lipopolysaccharide-induced inflammatory responses in human endothelial cells and in mice aorta, which could be significant for cardiovascular research .

作用機序

Target of Action

The primary target of this compound, also known as 5ALPHA-ANDROSTAN-3ALPHA,17BETA-DIOL-16,16,17-D3, is the Estrogen receptor beta . This receptor plays a crucial role in many biological processes, including the regulation of the immune and central nervous systems, and the development and function of the cardiovascular system .

Mode of Action

The compound acts as an agonist for the Estrogen receptor beta . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .

Pharmacokinetics

Like other steroid hormones, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The activation of the Estrogen receptor beta by the compound can lead to a variety of molecular and cellular effects. For instance, it has been suggested that the compound may inhibit the growth of certain cancer cell lines, showing potential anti-cancer properties .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other hormones, the pH of the environment, and the presence of specific enzymes or proteins that can interact with the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-IAUVTJTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)